Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

pyridine bioisostere ADME optimization Rupatadine analogue

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1640998-93-1, MW 225.28 g/mol, MF C₁₂H₁₉NO₃) is a conformationally rigid, bicyclic building block featuring a bridgehead (position‑1) formyl group and an N‑Boc‑protected secondary amine at position‑3. The 3‑azabicyclo[3.1.1]heptane core has been validated by X‑ray crystallography as a close geometric and physicochemical mimic of 3,5‑disubstituted pyridine rings, with exit vector angles ϕ of 124–126° (vs.

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 1640998-93-1
Cat. No. B2902447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS1640998-93-1
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3
InChIKeySQQGAVDECKFJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 1-Formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1640998-93-1): A Bridgehead-Functionalized Saturated Pyridine Bioisostere Building Block for Medicinal Chemistry


Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1640998-93-1, MW 225.28 g/mol, MF C₁₂H₁₉NO₃) is a conformationally rigid, bicyclic building block featuring a bridgehead (position‑1) formyl group and an N‑Boc‑protected secondary amine at position‑3 [1]. The 3‑azabicyclo[3.1.1]heptane core has been validated by X‑ray crystallography as a close geometric and physicochemical mimic of 3,5‑disubstituted pyridine rings, with exit vector angles ϕ of 124–126° (vs. 125° for pyridine) and substituent distances d of 4.79–4.81 Å (vs. 5.06 Å for pyridine) [1]. Commercial suppliers offer this compound at ≥98% purity .

Why Generic 3-Azabicyclo[3.1.1]heptane Building Blocks Cannot Substitute for Tert-Butyl 1-Formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate in Pyridine Replacement Programs


The regiochemical placement of the formyl group at the bridgehead position‑1 rather than the methylene‑bridge position‑6 (as in CAS 1818847‑75‑4) is structurally critical: only the 1‑substituted (bridgehead) derivatives project substituents along exit vectors that replicate the angular geometry of 3,5‑disubstituted pyridines [1]. Furthermore, incorporation of the saturated 3‑azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatadine—replacing its pyridine ring—yielded a 12.6‑fold increase in aqueous solubility (29 μM → 365 μM) and an 11‑fold improvement in human liver microsomal metabolic stability (CLint 517 → 47 mg min⁻¹ μL⁻¹) [1]. These gains are wholly absent from non‑bicyclic or regioisomeric alternatives. The orthogonal Boc/formyl protection strategy also enables sequential functionalization that monofunctional or monoprotected analogues cannot support, as demonstrated in the multigram synthesis of bridged bicyclic β‑amino acids (nipecotic acid analogues) [2].

Quantitative Differentiation Evidence for Tert-Butyl 1-Formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate vs. Closest Comparators


Physicochemical Superiority of the 3-Azabicyclo[3.1.1]heptane Core Over Native Pyridine: 12.6× Solubility Gain and 11× Metabolic Stability Gain in Rupatadine Head-to-Head Comparison

Replacement of the pyridine ring in the marketed drug Rupatadine with the 3‑azabicyclo[3.1.1]heptane core (compound 52, the N‑Me derivative sharing the identical bicyclic scaffold as the target compound) produced dramatic, quantifiable improvements across all measured ADME parameters [1]. Aqueous solubility increased from 29 μM (Rupatadine free base) to 365 μM (52)—a 12.6‑fold gain. Experimental lipophilicity logD decreased from >4.5 to 3.8, while calculated clogP remained nearly unchanged (5.1 vs. 5.2), indicating that the improvement in solubility arises from reduced non‑specific lipophilic interactions rather than altered ionization [1]. Human liver microsomal intrinsic clearance (CLint) dropped 11‑fold from 517 to 47 mg min⁻¹ μL⁻¹, extending the metabolic half‑life (t₁/₂) from 3.2 min to 35.7 min [1]. No alternative saturated bioisostere scaffold (e.g., bicyclo[1.1.1]pentane or 2‑oxabicyclo[2.2.2]octane) has demonstrated this combination of solubility and metabolic stability improvements in a direct drug‑to‑analogue comparison against pyridine.

pyridine bioisostere ADME optimization Rupatadine analogue

X‑Ray Crystallographic Validation: 3-Azabicyclo[3.1.1]heptane Core Geometry Is Near‑Identical to 3,5‑Disubstituted Pyridine (Angle ϕ: 124–126° vs. 125°)

Single‑crystal X‑ray diffraction analysis of three representative 3‑azabicyclo[3.1.1]heptane hydrochloride salts (3a·HCl, 11a·HCl, 15a·HCl) and comparison with published X‑ray data for a bioactive 3,5‑disubstituted pyridine (compound 50·HCl) revealed near‑identical exit‑vector geometry [1]. The inter‑substituent distance d was 4.79–4.81 Å for the bicyclic core vs. 5.06 Å for pyridine (difference ~0.2–0.25 Å). The bridgehead‑to‑bridgehead distance r was 2.12 Å vs. 2.41 Å (difference ~0.3 Å). Critically, the exit vector angle ϕ was essentially identical: 124–126° for 3‑azabicyclo[3.1.1]heptanes vs. 125° for pyridine [1]. This near‑perfect angular match means that substituents attached at the bridgehead positions (e.g., the 1‑formyl group of the target compound) project into the same spatial orientation as 3,5‑substituents on a pyridine ring, enabling genuine bioisosteric replacement without perturbing key ligand‑receptor interactions.

X-ray crystallography exit vector geometry pyridine mimicry

Bridgehead Position‑1 Formyl Substitution Enables Orthogonal Synthetic Elaboration Not Possible with the 6‑Formyl Regioisomer (CAS 1818847‑75‑4)

The target compound bears the formyl group at the bridgehead position‑1 of the 3‑azabicyclo[3.1.1]heptane skeleton, whereas the commercially available regioisomer tert‑butyl 6‑formyl‑3‑azabicyclo[3.1.1]heptane‑3‑carboxylate (CAS 1818847‑75‑4) places the formyl group at the methylene‑bridge position‑6 [1]. Only bridgehead substitution (position‑1 or position‑5) projects functional groups along the exit vectors that the X‑ray data have validated as pyridine‑mimetic (ϕ = 124–126°) [2]. The 6‑substituted regioisomer orients substituents in a fundamentally different trajectory, precluding its use as a pyridine bioisostere building block. Furthermore, the combination of the bridgehead formyl handle with the N‑Boc‑protected amine (predicted Boc‑N pKa = −1.84 ± 0.40 ) provides an orthogonal protection strategy: the formyl group can undergo reductive amination, Wittig olefination, or Grignard addition independently of the Boc‑protected nitrogen, enabling sequential, site‑selective elaboration that the 6‑formyl isomer—due to its altered steric and electronic environment—cannot replicate with equivalent efficiency [3].

regioselective functionalization orthogonal protection bicyclic β-amino acids

Conformational Rigidity of the 3-Azabicyclo[3.1.1]heptane Core vs. Flexible Piperidine: A Non‑Chiral β‑Amino Acid Scaffold for Peptide Engineering

The 3‑azabicyclo[3.1.1]heptane system is a conformationally locked bicyclic scaffold, in contrast to the flexible piperidine ring which can interconvert between chair conformations. The 1‑carboxylic acid derivative of this core, 3,5‑methanonipecotic acid (3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid), has been described as a rare example of a conformationally constrained, non‑chiral β‑amino acid . A scalable, chromatography‑free synthesis of this compound was developed, delivering multigram quantities (90 g intermediate in 77% yield; 80 g spirocyclic nitrile in 97% yield; 69% yield for the final hydrochloride salt) [1]. The target compound—the 1‑formyl Boc‑protected variant—serves as the direct precursor to such β‑amino acids via oxidation of the formyl group to the carboxylic acid. Unlike piperidine‑derived β‑amino acids (e.g., nipecotic acid itself), the bridged bicyclic framework eliminates conformational ambiguity, which is critical for rational peptidomimetic design where defined φ/ψ dihedral angles are required for target engagement .

conformational constraint β-amino acid peptidomimetic nipecotic acid analogue

Validated Commercial Availability at 98% Purity with Multigram Supply Capacity for Reproducible Research and Scale‑Up

The target compound is commercially available from multiple independent suppliers with documented purity specifications. Leyan (China) lists the compound at 98% purity (Product No. 1855105) . Birdo (Shanghai) Medical Technology offers it at 98% purity in 5 g and 10 g packages . Taizhou Nanfeng Pharmaceutical Research Institute supplies it at ≥98% purity in quantities from 10 g to 100 kg . Nanjing SynTitan Pharmaceutical Co., Ltd. offers the compound at 97% purity in 1 g and 5 g quantities . In contrast, the 6‑formyl regioisomer (CAS 1818847‑75‑4) is typically listed at 95% purity , which may necessitate additional purification for applications requiring high chemical fidelity. The availability of the 1‑formyl isomer at 98% purity from multiple vendors reduces single‑source supply risk and supports reproducible research across geographically distributed teams.

commercial availability purity specification supply chain

High‑Impact Application Scenarios for Tert-Butyl 1-Formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate in Drug Discovery and Chemical Biology


Systematic Pyridine Ring Replacement in Lead Optimization for Improved ADME Profiles

Medicinal chemistry teams can use this building block to replace 3,5‑disubstituted pyridine rings in lead compounds. The evidence demonstrates that incorporation of the 3‑azabicyclo[3.1.1]heptane core into Rupatadine increased aqueous solubility 12.6‑fold (29 μM → 365 μM) and extended metabolic half‑life 11.2‑fold (3.2 min → 35.7 min) while maintaining near‑identical exit‑vector geometry (ϕ = 124–126° vs. 125° for pyridine) [1]. The 1‑formyl group enables direct attachment to the scaffold via reductive amination or olefination chemistry without perturbing the N‑Boc‑protected amine, which can be deprotected later for parallel library synthesis.

Synthesis of Conformationally Constrained Bicyclic β‑Amino Acids for Peptidomimetic Drug Design

The 1‑formyl group can be oxidized to the carboxylic acid, yielding 3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid (3,5‑methanonipecotic acid)—a non‑chiral, conformationally locked β‑amino acid that serves as a rigid building block for peptide engineering . Unlike flexible nipecotic acid, this scaffold eliminates conformational ambiguity, enabling rational design of peptidomimetics with defined backbone geometry. The scalable, chromatography‑free synthetic route (90 g scale demonstrated) supports gram‑to‑kilogram procurement for lead optimization and preclinical development [1].

GPCR‑Targeted Compound Library Synthesis Exploiting Enhanced sp³ Character

The 3‑azabicyclo[3.1.1]heptane scaffold has been reported to demonstrate selective binding to several important G protein‑coupled receptors (GPCRs), making it a valuable template for CNS‑active compound libraries . The target compound's bridgehead formyl handle, combined with the Boc‑protected secondary amine, provides two orthogonal diversification points for generating focused libraries. The increased fraction of sp³‑hybridized carbons (Fsp³) conferred by the saturated bicyclic core correlates with improved clinical success rates [1], and the demonstrated logD reduction (Δ > 0.7 units vs. pyridine) [1] reduces the risk of promiscuous off‑target binding often associated with flat, aromatic scaffolds.

Multigram Synthesis of Bicyclic Thalidomide Analogues and Cereblon‑Directed PROTACs

Recent work has demonstrated the multigram synthesis of 3‑azabicyclo[3.1.1]heptane derivatives including bicyclic thalidomide analogues, establishing the utility of this scaffold in the design of cereblon (CRBN)‑directed proteolysis‑targeting chimeras (PROTACs) [2]. The target compound's 1‑formyl group can be elaborated to install the glutarimide warhead or linker attachment points required for PROTAC ternary complex formation. The improved solubility and metabolic stability of the 3‑aza‑BCHP core [1] address two of the most common developability challenges encountered with PROTAC molecules, which typically suffer from poor solubility and rapid clearance due to their high molecular weight and aromatic content.

Quote Request

Request a Quote for Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.